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Compound of Interest

Compound Name: C-DIM12

Cat. No.: B15606004

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the compound 1,1-bis(3'-indolyl)-1-(p-
chlorophenyl)methane, commonly known as C-DIM12. It details its core mechanism of action,
summarizes its biological activities with quantitative data, provides key experimental protocols,
and visualizes the associated signaling pathways and workflows.

Introduction to C-DIM12

C-DIM12, or DIM-C-pPhCl, is a synthetic, orally active compound belonging to the C-DIM
(methylene-substituted diindolylmethane) class of molecules.[1] It is primarily recognized as a
potent modulator of the orphan nuclear receptor Nurrl (also known as NR4Az2), a transcription
factor crucial for the development and maintenance of dopaminergic neurons and for regulating
inflammatory responses.[2][3] C-DIM12 has demonstrated significant therapeutic potential in
preclinical models, exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties.[2]
Its activities are largely linked to its ability to activate Nurrl, which in turn suppresses
inflammatory gene expression and modulates cellular pathways involved in apoptosis,
autophagy, and proliferation.[4][5][6]

Core Mechanism of Action: Nurrl Modulation and
NF-kB Inhibition
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The primary molecular target of C-DIM12 is the orphan nuclear receptor Nurrl.[1] Unlike many
nuclear receptors, Nurrl's activity is not regulated by a known endogenous ligand. C-DIM12
acts as a Nurrl ligand or activator, initiating a cascade of downstream effects.[1][3]

A key consequence of Nurrl activation by C-DIM12 is the inhibition of the NF-kB (Nuclear
Factor kB) signaling pathway, a central regulator of inflammation.[3][4] In glial cells, C-DIM12-
activated Nurrl suppresses the expression of NF-kB-regulated inflammatory genes such as
INOS (inducible nitric oxide synthase), IL-6 (interleukin-6), and CCL2 (chemokine ligand 2).[4]
[7] This is achieved through a mechanism of transrepression:

e C-DIM12 enhances the recruitment of Nurrl to the promoters of inflammatory genes, such
as the NOS2 promoter.[8]

e |t concurrently decreases the binding of the p65 subunit of NF-kB to these promoters.[4][8]

o C-DIM12 stabilizes the binding of corepressor proteins, such as CoOREST (Corepressor for
Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor
Corepressor 2), further inhibiting gene transcription.[4]

In some cancer cell contexts, C-DIM12 has been characterized as a Nurrl inverse agonist or
antagonist, where it inhibits Nurrl's pro-oncogenic functions.[6][9] This highlights the context-
dependent nature of its activity.
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Caption: C-DIM12 activates Nurrl to suppress NF-kB-driven inflammatory gene expression.
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Biological Activities

C-DIM12 exhibits potent anti-tumor activity across a range of cancers by inducing apoptosis

and inhibiting cell proliferation, survival, and migration.[2][6]

e Pancreatic Cancer: C-DIM12 acts as an NR4A2 inverse agonist, preferentially decreasing

the survival of pancreatic cancer cells (MiaPaCa2, Pancl, BxPC3) over non-transformed
pancreatic ductal cells.[6] It induces apoptosis, inhibits anchorage-independent growth, and
reduces cell migration.[6] Mechanistically, C-DIM12 downregulates the expression of NR4A2
targets like HUR and IDH1.[6] Furthermore, it disrupts gemcitabine-induced cytoprotective
autophagy by targeting the Nurrl-ATG7/ATG12 axis, thereby overcoming chemoresistance.

[9]

Bladder Cancer: In human bladder cancer cell lines, C-DIM12 activates the Nurrl ligand-
binding domain, leading to decreased cell survival and induction of apoptosis, evidenced by
PARP cleavage and DNA fragmentation.[1] This effect is Nurrl-dependent and involves the
stimulation of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).[1] In
orthotopic mouse models, C-DIM12 administration effectively suppressed bladder tumor
growth.[1]

Other Cancers: C-DIM compounds have also shown efficacy in prostate and lung cancer
models, where they can induce apoptosis and inhibit cell growth through various pathways,
some of which are independent of other nuclear receptors like PPARy.[10][11]

C-DIM12 demonstrates significant neuroprotective effects, primarily by mitigating

neuroinflammation.

¢ Parkinson's Disease Models: In the MPTP-induced mouse model of Parkinsonism, C-DIM12

protects against the loss of dopaminergic (DA) neurons in the substantia nigra pars
compacta and DA terminals in the striatum.[3][12] It achieves this by suppressing the
activation of microglia and astrocytes, thereby reducing the expression of inflammatory
cytokines and chemokines.[12] C-DIM12 also enhances the expression of Nurrl-regulated
proteins essential for dopamine neuron function, such as tyrosine hydroxylase.[12]

Intracerebral Hemorrhage (ICH): In a mouse model of ICH, oral administration of C-DIM12
improved the recovery of neurological function, prevented neuron loss, and preserved axonal
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structures.[7] It suppressed the activation of microglia/macrophages and inhibited the
expression of inflammatory mediators, including IL-6, CCL2, and iINOS.[7][13]
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Caption: Relationship between C-DIM12's molecular action and its biological effects.

Quantitative Data Summary

The efficacy of C-DIM12 has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Activity of C-DIM12
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BENGHE

Cell Line

MiaPaCa2,
Pancl

Cancer Type

Pancreatic

Concentration

15 uM

Effect

Induced
apoptosis
(Annexin V
staining)

Reference

[6]

MiaPaCaz2,

Pancl

Pancreatic

15 puM

Inhibited
anchorage-
independent

growth

[6]

MiaPaCaz2,
Pancl

Pancreatic

15 puM

Decreased cell
migration by 60-
70% over 48h

[6]

MiaPaCa2,
Pancl

Pancreatic

5-25 pM

Downregulated
HuR and IDH1
protein

expression

[6]

253J B-V

Bladder

Not specified

Decreased cell
survival (MTT
assay), induced

PARP cleavage

[1]

THP-1

Myeloid

Leukemia

10 uM

Attenuated LPS-

induced
secretion of
MCP-1, CCL5,
CXCL1

[14]

| BV-2 | Mouse Microglia | 10 uM | Inhibited LPS-induced expression of INOS, IL-6, CCL2 |[4] |

Table 2: In Vivo Efficacy of C-DIM12

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477821/
https://pubmed.ncbi.nlm.nih.gov/19074857/
https://www.mdpi.com/2813-2564/2/4/18
https://www.selleckchem.com/products/c-dim12.html
https://www.benchchem.com/product/b15606004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Dosage &
Model Disease o . Key Outcomes Reference
Administration

Orthotopic Inhibited
Xenograft Pancreatic 30 mglkg, i.p., tumor growth, 2]
(NURR1-KO Cancer for 30 days induced
cells) apoptosis
Xenograft Pancreatic 50 mg/kg, 3 Inhibited tumor 6]
(MiaPaCaz2 cells)  Cancer times a week growth
Protected
MPTP-Induced ] ] against DA
) ) Parkinson's 25 mg/kg, i.p., for
Parkinsonism ) neuron loss, [2][3]
) Disease 14 days ]
(Mice) suppressed glial
activation

| Intracerebral Hemorrhage (Mice) | Stroke / Brain Injury | 50-100 mg/kg, p.o., three times |
Improved neurological recovery, prevented neuron loss |[2][7][13] |

Key Experimental Protocols

This protocol outlines the procedure for inducing Parkinsonism in mice and assessing the
neuroprotective effects of C-DIM12, based on methodologies described in the literature.[3][12]

e Animal Model: Use C57BL/6 mice or transgenic NF-kB/EGFP reporter mice.

e Neurotoxin Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 20
mg/kg (subcutaneous injection) and probenecid at 100-250 mg/kg (intraperitoneal injection)
to inhibit MPTP metabolism. Dosing is typically performed over several days (e.g., 4 doses
over 14 days).[3][12]

o C-DIM12 Administration: Prepare C-DIM12 in a vehicle such as corn oil. Administer daily by
intragastric gavage at a dose of 25-50 mg/kg.[3][12] Treatment can be concurrent with or
subsequent to the MPTP challenge.

e Endpoint Analysis:
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o Behavioral: Monitor for neurobehavioral deficits using tests like the open field test.

o Histological: At the study's conclusion, perfuse the animals and dissect the brains. Perform
immunohistochemical staining on midbrain sections for tyrosine hydroxylase (TH+) to
guantify dopaminergic neurons in the substantia nigra pars compacta (SNpc) via

stereological counting.

o Glial Activation: Use markers like Ibal for microglia and GFAP for astrocytes to assess

neuroinflammation.

o Gene Expression: Isolate mMRNA from midbrain tissue and perform qPCR arrays to
analyze changes in NF-kB signaling and Parkinson's disease-associated genes.[3]
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Caption: Experimental workflow for assessing C-DIM12's neuroprotective effects in mice.

This protocol is for investigating the binding of Nurrl and p65 to the promoter of an
inflammatory gene like NOS2 in microglial cells, as described by De Miranda et al.[4][8]
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e Cell Culture and Treatment: Culture BV-2 microglial cells. Pre-treat cells with 10 pM C-DIM12
for 1 hour, followed by stimulation with 1 pg/mL lipopolysaccharide (LPS) for a specified time
course (e.g., up to 24 hours).

e Cross-linking: Cross-link protein to DNA by adding formaldehyde directly to the culture
medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
Quench the reaction with glycine.

o Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of
200-1000 bp using sonication.

e Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the
cleared chromatin overnight at 4°C with specific antibodies against p65, Nurrl, or a negative
control (e.g., 1gG).

o Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-
DNA complexes.

e Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the
complexes from the beads.

» Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with
RNase A and Proteinase K to remove RNA and protein.

o DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification Kit.

e Quantitative PCR (gPCR): Quantify the amount of precipitated NOS2 promoter DNA using
gPCR with primers specific to the p65 binding site on the promoter. Analyze the results
relative to the input DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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